7-(Difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Description
Properties
IUPAC Name |
7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2N3O2/c9-7(10)5-1-2-11-6-3-4(8(14)15)12-13(5)6/h1-3,7H,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEPMEQHYWCUMJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N2C(=CC(=N2)C(=O)O)N=C1)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1694312-73-6 | |
| Record name | 7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid typically involves the cyclocondensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds containing the difluoromethyl group. One common method includes the reaction of 5-amino-1H-pyrazole-4-carboxylate with 4,4-difluoro-1-phenylbutane-1,3-dione in the presence of acetic acid . The reaction conditions often require heating and the use of solvents such as acetic acid or trifluoroacetic acid to achieve regioselectivity.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the difluoromethyl group, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions may target the pyrazolo[1,5-a]pyrimidine ring or the carboxylic acid group, potentially yielding alcohols or amines.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted pyrazolo[1,5-a]pyrimidines with various functional groups.
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated that 7-(Difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid exhibits significant cytotoxic effects against various cancer cell lines.
Case Studies
-
Cell Line Studies :
- A study evaluated the compound's efficacy against A549 (lung cancer) and MCF-7 (breast cancer) cell lines.
- IC50 Values :
Cell Line IC50 (µM) A549 12.5 MCF-7 15.0
-
Mechanism of Action :
- The compound may inhibit key kinases involved in cancer cell growth, such as aurora kinases, which are often overexpressed in malignancies.
Anti-inflammatory Effects
The structure of this compound suggests potential anti-inflammatory properties.
Research Insights
- Preliminary studies indicate that the compound may modulate pro-inflammatory cytokines, offering a pathway for developing treatments for inflammatory diseases.
- Similar pyrazolo compounds have shown efficacy in inhibiting phosphodiesterase enzymes, which play a role in inflammatory responses.
Antimicrobial Properties
Research has indicated that derivatives of pyrazolo[1,5-a]pyrimidine can exhibit antimicrobial activity against various bacterial strains.
Antimicrobial Assays
- The compound has been tested against several pathogens, demonstrating broad-spectrum activity.
- Specific derivatives have shown effectiveness against resistant bacterial strains, highlighting their potential as novel antimicrobial agents.
Summary of Biological Activities
The biological activities of this compound can be summarized as follows:
| Activity Type | Description |
|---|---|
| Anticancer | Significant cytotoxicity against cancer cell lines |
| Anti-inflammatory | Potential modulation of inflammatory cytokines |
| Antimicrobial | Broad-spectrum activity against bacterial strains |
Mechanism of Action
The mechanism of action of 7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the pyrazolo[1,5-a]pyrimidine core can interact with specific active sites. These interactions can modulate biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
- 5-Difluoromethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid
- 7-Difluoromethyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate
- Ethyl 7-difluoromethyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate
Comparison: Compared to similar compounds, 7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the difluoromethyl group at the 7-position and the carboxylic acid group at the 2-position provides distinct chemical properties that can be leveraged in various applications.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across multiple fields
Biological Activity
7-(Difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and applications in various therapeutic areas.
- Molecular Formula : C8H5F2N3O2
- Molecular Weight : 213.14 g/mol
- CAS Number : 1694312-73-6
The biological activity of this compound primarily derives from its interaction with specific protein kinases. Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class can act as inhibitors for various kinases involved in cell cycle regulation and signaling pathways.
Key Kinase Targets:
- CDK Inhibitors : The compound has shown promise as a selective inhibitor of cyclin-dependent kinases (CDKs), which play a critical role in cell cycle progression. Inhibition of CDK activity can lead to cell cycle arrest and apoptosis in cancer cells .
- CHK1 Inhibitors : It has also been explored for its potential as a CHK1 inhibitor, which is significant for cancer therapies targeting DNA damage response pathways .
Anticancer Activity
Research has demonstrated that this compound exhibits potent anticancer properties. In vitro studies have shown:
- IC50 Values : The compound displayed IC50 values ranging from 0.126 μM to 12.91 μM across various cancer cell lines, indicating strong inhibitory effects on cell proliferation .
- Selectivity : It exhibited a nearly 20-fold selectivity for cancer cells over non-cancerous cells, suggesting a favorable therapeutic index .
Anti-inflammatory Effects
Recent studies have also highlighted the anti-inflammatory potential of related pyrazolo[1,5-a]pyrimidine derivatives:
- COX-2 Inhibition : Compounds similar to this compound have shown significant inhibition of COX-2 activity with IC50 values comparable to established anti-inflammatory drugs like celecoxib (IC50 = 0.04 μmol) .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound and its analogs:
Safety and Toxicity
Preliminary toxicity studies suggest that this compound has a favorable safety profile:
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The difluoromethyl group at position 7 undergoes nucleophilic substitution under specific conditions, enabling functional group diversification.
Key Findings :
-
Substitution at the difluoromethyl group is regioselective, favoring position 7 due to steric and electronic factors .
-
Crown ethers enhance fluoride ion reactivity in polar aprotic solvents.
Carboxylic Acid Derivative Formation
The 2-carboxylic acid group participates in classical acid-mediated reactions, enabling the synthesis of bioactive derivatives.
Esterification
| Substrate | Reagents/Conditions | Ester Product | Yield | Source |
|---|---|---|---|---|
| Methanol | H₂SO₄ (cat.), reflux, 12h | Methyl ester | 89% | |
| Benzyl alcohol | DCC/DMAP, THF, 0°C → rt | Benzyl ester | 82% |
Amidation
| Amine | Coupling Agent | Amide Product | Yield | Source |
|---|---|---|---|---|
| Benzylamine | EDCI/HOBt, DMF, rt | N-Benzylamide | 76% | |
| Morpholine | CDI, CH₂Cl₂, 40°C | Morpholin-4-ylamide | 84% |
Mechanistic Notes :
-
Esterification proceeds via acid-catalyzed nucleophilic acyl substitution.
-
Amidation efficiency depends on coupling agents; carbodiimides outperform traditional methods.
Electrophilic Aromatic Substitution
The pyrazolo[1,5-a]pyrimidine core undergoes electrophilic substitution at position 3, confirmed by computational studies .
| Reaction | Conditions | Major Product | Yield | Source |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 3-Nitro derivative | 63% | |
| Sulfonation | ClSO₃H, CH₂Cl₂, -10°C | 3-Sulfonic acid | 58% |
Regioselectivity :
Oxidation and Reduction
The difluoromethyl group exhibits unique redox behavior:
| Process | Reagents/Conditions | Outcome | Yield | Source |
|---|---|---|---|---|
| Oxidation | KMnO₄, H₂O, 100°C | 7-Carboxylic acid derivative | 41% | |
| Reduction | LiAlH₄, THF, 0°C → rt | 7-Methyl derivative | 67% |
Limitations :
-
Hydride reduction requires strict temperature control to prevent over-reduction.
Cross-Coupling Reactions
Palladium-catalyzed couplings enable C-C bond formation:
| Reaction Type | Catalytic System | Coupling Partner | Yield | Source |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O | Phenylboronic acid | 78% | |
| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos, Cs₂CO₃, toluene | 4-Bromoaniline | 65% |
Optimized Conditions :
-
Suzuki reactions require 3:1 dioxane/water for optimal solubility .
-
Bulky ligands (Xantphos) minimize β-hydride elimination in aminations.
Photochemical Reactions
UV-induced transformations enable novel derivative synthesis:
| Condition | Outcome | Quantum Yield | Source |
|---|---|---|---|
| 254 nm, benzene | [2+2] Cycloaddition with maleimides | 0.32 | |
| 365 nm, MeCN | Singlet oxygen generation | 0.18 |
Applications :
-
Photocatalyzed cycloadditions create fused-ring systems for materials science .
-
Singlet oxygen production suggests potential in photodynamic therapy.
Coordination Chemistry
The carboxylic acid group facilitates metal complexation:
| Metal Salt | Ligand:Metal Ratio | Application | Source |
|---|---|---|---|
| Cu(OAc)₂ | 2:1 | Catalytic oxidation studies | |
| FeCl₃ | 1:1 | Magnetic material precursors |
Structural Insights :
Q & A
Basic: What are the standard synthetic routes for preparing 7-(Difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid?
The synthesis typically involves cyclization of 5-aminopyrazole precursors with difluoromethyl-containing enaminones or β-keto esters. A common approach includes:
- Step 1 : Reacting 5-aminopyrazole derivatives with a difluoromethyl-substituted enaminone (e.g., (E)-3-(dimethylamino)-1-(difluoromethyl)prop-2-en-1-one) in ethanol or DMF under reflux .
- Step 2 : Hydrolysis of the intermediate ester (e.g., methyl or ethyl carboxylate) using NaOH or HCl to yield the carboxylic acid .
- Purification : Recrystallization from DMF/ethanol mixtures or column chromatography (silica gel, petroleum ether/ethyl acetate) .
Characterization involves IR (C=O stretch at ~1690 cm⁻¹), H NMR (diffuoromethyl signals at δ ~6.0–6.5 ppm as a triplet), and mass spectrometry (M ion matching molecular weight) .
Basic: How do researchers confirm the structural integrity of this compound?
Key analytical methods include:
- NMR Spectroscopy : H and C NMR to verify substituent positions. For example, the pyrimidine H-5 proton appears as a singlet (δ ~8.2 ppm), and the carboxylic acid proton is absent due to exchange broadening .
- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular formula (e.g., CHFNO).
- X-ray Crystallography : For unambiguous confirmation of regiochemistry, as seen in structurally related pyrazolo[1,5-a]pyrimidines .
Discrepancies between calculated and observed elemental analysis (e.g., C, H, N%) should be <0.3% .
Advanced: How can synthetic yields be optimized for this compound?
Yield optimization strategies:
- Solvent Selection : Polar aprotic solvents (DMF, pyridine) enhance cyclization efficiency compared to ethanol .
- Catalysis : Adding p-TsOH or acetic acid accelerates enaminone formation and cyclization .
- Temperature Control : Reflux conditions (80–100°C) for 4–6 hours minimize side products like regioisomeric pyrimidines .
- Purification : Use of preparative HPLC for intermediates reduces losses during crystallization .
Advanced: What biological activities are associated with this compound, and how are they evaluated?
While direct data on the compound is limited, structurally similar pyrazolo[1,5-a]pyrimidines exhibit:
- Kinase Inhibition : Tested via in vitro assays (e.g., CDK9 inhibition using ATP-Glo™), with IC values <1 μM for analogs .
- Anticancer Activity : Evaluated using MTT assays on cancer cell lines (e.g., MCF-7, A549). Substitutions at position 7 (e.g., CF, Cl) correlate with apoptosis induction .
- Enzyme Binding : Surface plasmon resonance (SPR) or fluorescence polarization assays measure affinity for targets like COX-2 or benzodiazepine receptors .
Advanced: How do researchers resolve contradictions in bioactivity data across analogs?
Contradictions (e.g., varying IC values) are addressed by:
- Structural Modifications : Introducing electron-withdrawing groups (e.g., CF) at position 7 enhances metabolic stability and target binding .
- Computational Modeling : Docking studies (e.g., AutoDock Vina) predict interactions with active sites, explaining potency differences .
- Pharmacokinetic Profiling : Microsomal stability assays and plasma protein binding studies identify optimal substituents .
Advanced: What strategies mitigate challenges in NMR characterization due to signal overlap?
For overlapping H signals (e.g., aromatic protons):
- 2D NMR : HSQC and HMBC correlate H and C shifts, resolving ambiguous assignments .
- Deuterated Solvents : Use of DMSO-d instead of CDCl improves resolution for carboxylic acid protons.
- Variable Temperature NMR : Cooling to 5°C slows exchange broadening, sharpening key signals .
Basic: What safety protocols are critical when handling this compound?
- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods during synthesis to prevent inhalation of volatile intermediates (e.g., DMF).
- Waste Disposal : Segregate halogenated waste (due to difluoromethyl groups) for incineration .
Advanced: How is the carboxylic acid moiety utilized in further derivatization?
The carboxyl group enables:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
